Cas no 2167342-44-9 (5-(iodomethyl)-4,4-dipropyloxolan-2-one)
5-(iodomethyl)-4,4-dipropyloxolan-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-(iodomethyl)-4,4-dipropyloxolan-2-one
- EN300-1478870
- 2167342-44-9
-
- Inchi: 1S/C11H19IO2/c1-3-5-11(6-4-2)7-10(13)14-9(11)8-12/h9H,3-8H2,1-2H3
- InChI Key: INYWKFWYSDWYEM-UHFFFAOYSA-N
- SMILES: ICC1C(CCC)(CCC)CC(=O)O1
Computed Properties
- Exact Mass: 310.04298g/mol
- Monoisotopic Mass: 310.04298g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 26.3Ų
5-(iodomethyl)-4,4-dipropyloxolan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1478870-1.0g |
5-(iodomethyl)-4,4-dipropyloxolan-2-one |
2167342-44-9 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1478870-50mg |
5-(iodomethyl)-4,4-dipropyloxolan-2-one |
2167342-44-9 | 50mg |
$612.0 | 2023-09-28 | ||
| Enamine | EN300-1478870-100mg |
5-(iodomethyl)-4,4-dipropyloxolan-2-one |
2167342-44-9 | 100mg |
$640.0 | 2023-09-28 | ||
| Enamine | EN300-1478870-250mg |
5-(iodomethyl)-4,4-dipropyloxolan-2-one |
2167342-44-9 | 250mg |
$670.0 | 2023-09-28 | ||
| Enamine | EN300-1478870-500mg |
5-(iodomethyl)-4,4-dipropyloxolan-2-one |
2167342-44-9 | 500mg |
$699.0 | 2023-09-28 | ||
| Enamine | EN300-1478870-1000mg |
5-(iodomethyl)-4,4-dipropyloxolan-2-one |
2167342-44-9 | 1000mg |
$728.0 | 2023-09-28 | ||
| Enamine | EN300-1478870-2500mg |
5-(iodomethyl)-4,4-dipropyloxolan-2-one |
2167342-44-9 | 2500mg |
$1428.0 | 2023-09-28 | ||
| Enamine | EN300-1478870-5000mg |
5-(iodomethyl)-4,4-dipropyloxolan-2-one |
2167342-44-9 | 5000mg |
$2110.0 | 2023-09-28 | ||
| Enamine | EN300-1478870-10000mg |
5-(iodomethyl)-4,4-dipropyloxolan-2-one |
2167342-44-9 | 10000mg |
$3131.0 | 2023-09-28 |
5-(iodomethyl)-4,4-dipropyloxolan-2-one Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 5-(iodomethyl)-4,4-dipropyloxolan-2-one
Comprehensive Overview of 5-(iodomethyl)-4,4-dipropyloxolan-2-one (CAS No. 2167342-44-9): Properties, Applications, and Industry Insights
The chemical compound 5-(iodomethyl)-4,4-dipropyloxolan-2-one (CAS No. 2167342-44-9) has garnered significant attention in recent years due to its unique structural properties and versatile applications in organic synthesis and pharmaceutical research. This iodinated oxolanone derivative is characterized by its dipropyl-substituted ring system, which contributes to its stability and reactivity in various chemical transformations. Researchers have explored its potential as a building block for complex molecules, particularly in the development of novel heterocyclic compounds.
One of the most frequently searched questions regarding this compound is: "What are the synthetic applications of 5-(iodomethyl)-4,4-dipropyloxolan-2-one?" The answer lies in its iodomethyl functional group, which serves as an excellent leaving group in nucleophilic substitution reactions. This property makes it valuable for C-C bond formation strategies, such as alkylation and cross-coupling reactions. Recent studies have highlighted its utility in asymmetric synthesis, where the chiral oxolanone core can induce enantioselectivity in target molecules.
From an industry perspective, the demand for specialty chemicals like 5-(iodomethyl)-4,4-dipropyloxolan-2-one has surged due to growing interest in green chemistry and atom-efficient synthesis. Environmental concerns have driven researchers to investigate this compound's role in catalytic processes that minimize waste generation. Its biodegradability potential compared to traditional halogenated compounds has also become a trending topic in eco-friendly chemical design discussions.
The physicochemical properties of CAS No. 2167342-44-9 have been extensively studied to understand its behavior in different solvents and reaction conditions. Its lipophilic character, imparted by the dipropyl groups, makes it particularly soluble in organic solvents like tetrahydrofuran and dichloromethane, while exhibiting limited water solubility. This property profile has sparked interest in its potential drug delivery applications, especially for hydrophobic active pharmaceutical ingredients (APIs).
Analytical techniques for characterizing 5-(iodomethyl)-4,4-dipropyloxolan-2-one typically include NMR spectroscopy (particularly 1H and 13C), mass spectrometry, and infrared spectroscopy. The compound's crystalline structure has been determined through X-ray diffraction studies, revealing important details about its molecular conformation and intermolecular interactions. These structural insights are crucial for researchers designing molecularly imprinted polymers or host-guest complexes.
In the context of intellectual property, several patents have emerged featuring 2167342-44-9 as a key intermediate. The compound's structural modularity allows for diverse derivatization, making it attractive for pharmaceutical patent strategies. Recent patent literature describes its use in preparing bioactive molecules with potential applications in neurological disorders and metabolic diseases, though specific therapeutic claims require further clinical validation.
The synthetic methodology for producing 5-(iodomethyl)-4,4-dipropyloxolan-2-one has evolved to incorporate continuous flow chemistry approaches, addressing the growing demand for process intensification in chemical manufacturing. This shift aligns with industry trends toward automated synthesis platforms and digital chemistry tools. Researchers are particularly interested in optimizing the iodination step to improve yield and selectivity while reducing byproduct formation.
From a regulatory standpoint, proper handling and storage of iodinated compounds like 2167342-44-9 require attention to light sensitivity and moisture control. While not classified as hazardous under standard regulations, appropriate laboratory safety protocols should be followed when working with this material. The compound's stability profile under various conditions has been the subject of multiple quality control studies, particularly regarding its shelf life in different packaging configurations.
Emerging research directions for 5-(iodomethyl)-4,4-dipropyloxolan-2-one include its potential in material science applications, such as the development of functional polymers with specific optical or electronic properties. The iodine atom in its structure offers opportunities for post-polymerization modification or click chemistry approaches. These applications resonate with current interests in smart materials and responsive systems across multiple industries.
In conclusion, 5-(iodomethyl)-4,4-dipropyloxolan-2-one (CAS No. 2167342-44-9) represents a versatile chemical intermediate with growing importance in both academic and industrial settings. Its unique combination of structural features and reactivity patterns continues to inspire innovative applications across medicinal chemistry, materials science, and process chemistry. As synthetic methodologies advance and new applications emerge, this compound is poised to remain a valuable tool in the molecular toolkit of researchers worldwide.
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